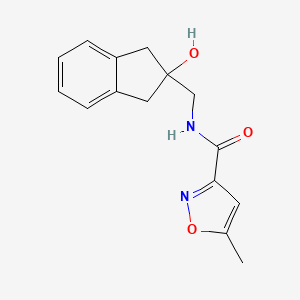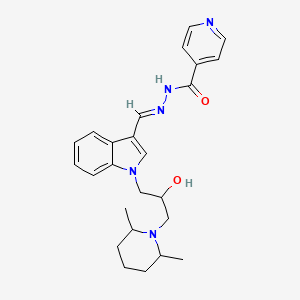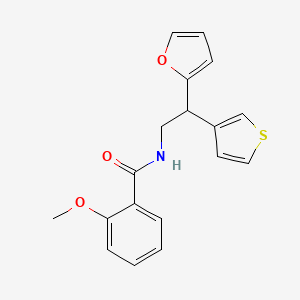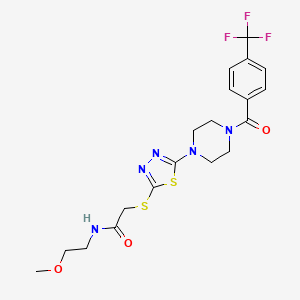
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide, also known as INDY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INDY is a small molecule that belongs to the isoxazole class of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide involves the inhibition of the SLC13A5 transporter, which is responsible for the uptake of citrate into cells. By inhibiting this transporter, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide increases the levels of extracellular citrate, which in turn activates the AMP-activated protein kinase (AMPK) pathway. This pathway is involved in the regulation of energy metabolism and has been shown to play a key role in the therapeutic effects of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide.
Biochemical and Physiological Effects:
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including increased metabolic rate, reduced body weight, improved glucose tolerance, and increased insulin sensitivity. These effects are thought to be mediated by the activation of the AMPK pathway and the subsequent regulation of energy metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide in lab experiments is its specificity for the SLC13A5 transporter, which allows for the selective inhibition of this target. However, one of the limitations of using N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer to animal models.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide, including further investigation of its therapeutic potential in metabolic disorders, as well as its potential applications in other areas of medicine. Additionally, there is a need for the development of more efficient synthesis methods for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide, as well as the optimization of its pharmacokinetic properties for use in clinical settings.
Synthesis Methods
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide involves a multi-step process that requires the use of several chemical reagents and techniques. The initial step involves the reaction of 2,3-dihydro-1H-inden-2-ol with methyl isoxazole-3-carboxylate in the presence of a base catalyst. This reaction results in the formation of an intermediate compound, which is then treated with a protecting group to yield the final product, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide.
Scientific Research Applications
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of metabolic disorders such as obesity and type 2 diabetes. N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylisoxazole-3-carboxamide has been shown to increase metabolic rate and reduce body weight in animal models, making it a potential candidate for the development of novel anti-obesity drugs.
properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-6-13(17-20-10)14(18)16-9-15(19)7-11-4-2-3-5-12(11)8-15/h2-6,19H,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZSGFYXOYWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2870544.png)

![Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2870548.png)


![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2870552.png)
![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2870555.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)
![N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2870562.png)
![N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870564.png)